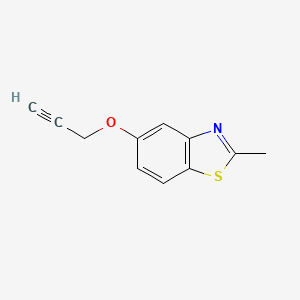
2-(3-acetyl-6-chloroindol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-6-chloroindol-1-yl)acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an acetyl group at the third position, a chlorine atom at the sixth position, and an acetic acid moiety attached to the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the sixth position of the indole ring through electrophilic substitution reactions using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the acetyl or chlorine groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Chloroindole: A simpler indole derivative with a chlorine atom at the sixth position.
3-Acetylindole: An indole derivative with an acetyl group at the third position.
Uniqueness: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is unique due to the combination of its functional groups. The presence of both an acetyl group and a chlorine atom on the indole ring, along with the acetic acid moiety, provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10ClNO3 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
2-(3-acetyl-6-chloroindol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)10-5-14(6-12(16)17)11-4-8(13)2-3-9(10)11/h2-5H,6H2,1H3,(H,16,17) |
Clé InChI |
WGOMGQMZWFZPGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)

![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)

![(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8652182.png)







